molecular formula C17H34N4O2 B6705675 N-[4-(dimethylamino)-3,3-dimethylbutan-2-yl]-3-oxo-4-propyl-1,4-diazepane-1-carboxamide

N-[4-(dimethylamino)-3,3-dimethylbutan-2-yl]-3-oxo-4-propyl-1,4-diazepane-1-carboxamide

Cat. No.: B6705675
M. Wt: 326.5 g/mol
InChI Key: FVRJZZFTDFZSJD-UHFFFAOYSA-N
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Description

N-[4-(dimethylamino)-3,3-dimethylbutan-2-yl]-3-oxo-4-propyl-1,4-diazepane-1-carboxamide is a complex organic compound with significant applications in various fields of science and industry. This compound is known for its unique structure, which includes a diazepane ring, a dimethylamino group, and a propyl chain, making it a versatile molecule in synthetic chemistry and pharmacology.

Properties

IUPAC Name

N-[4-(dimethylamino)-3,3-dimethylbutan-2-yl]-3-oxo-4-propyl-1,4-diazepane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H34N4O2/c1-7-9-20-10-8-11-21(12-15(20)22)16(23)18-14(2)17(3,4)13-19(5)6/h14H,7-13H2,1-6H3,(H,18,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVRJZZFTDFZSJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCN(CC1=O)C(=O)NC(C)C(C)(C)CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dimethylamino)-3,3-dimethylbutan-2-yl]-3-oxo-4-propyl-1,4-diazepane-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-dimethylaminopyridine with suitable alkylating agents under controlled conditions to form the intermediate compounds, which are then further reacted to form the final product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, are common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

N-[4-(dimethylamino)-3,3-dimethylbutan-2-yl]-3-oxo-4-propyl-1,4-diazepane-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[4-(dimethylamino)-3,3-dimethylbutan-2-yl]-3-oxo-4-propyl-1,4-diazepane-1-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-[4-(dimethylamino)-3,3-dimethylbutan-2-yl]-3-oxo-4-propyl-1,4-diazepane-1-carboxamide exerts its effects involves interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the diazepane ring provides structural stability. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(dimethylamino)-3,3-dimethylbutan-2-yl]-3-oxo-4-propyl-1,4-diazepane-1-carboxamide is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it particularly useful in complex synthetic pathways and as a versatile tool in research and industrial applications .

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